molecular formula C21H27ClN4O B12000612 2-((4-(4-Chloro-phenyl)-piperazin-1-ylimino)-methyl)-5-diethylamino-phenol

2-((4-(4-Chloro-phenyl)-piperazin-1-ylimino)-methyl)-5-diethylamino-phenol

Cat. No.: B12000612
M. Wt: 386.9 g/mol
InChI Key: NNVUKSRBNFSAPE-XQNSMLJCSA-N
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Description

    Cetirizine Related Compound G: is a chemical compound with the molecular formula .

  • It belongs to the class of piperazine derivatives and is related to the antihistamine drug cetirizine .
  • The compound exhibits interesting pharmacological properties and has applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of Cetirizine Related Compound G involves several steps, including piperazine functionalization and chlorination.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve reagents like , , and .

      Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents: Reagents like , , and play a role.

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and interactions with other compounds.

      Biology: Investigations focus on its effects on cellular processes, receptors, and enzymatic pathways.

      Medicine: Cetirizine and related compounds are used as antihistamines for allergy relief.

  • Comparison with Similar Compounds

      Similar Compounds: Other related compounds include , , and .

      Uniqueness: Cetirizine Related Compound G stands out due to its specific structural modifications.

    Remember that this information is based on available data up to my last update in 2021 For more recent research, consult scientific literature or specialized databases

    Properties

    Molecular Formula

    C21H27ClN4O

    Molecular Weight

    386.9 g/mol

    IUPAC Name

    2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-5-(diethylamino)phenol

    InChI

    InChI=1S/C21H27ClN4O/c1-3-24(4-2)20-8-5-17(21(27)15-20)16-23-26-13-11-25(12-14-26)19-9-6-18(22)7-10-19/h5-10,15-16,27H,3-4,11-14H2,1-2H3/b23-16+

    InChI Key

    NNVUKSRBNFSAPE-XQNSMLJCSA-N

    Isomeric SMILES

    CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)O

    Canonical SMILES

    CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O

    Origin of Product

    United States

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